molecular formula C2H2F2<br>CH2=CF2<br>C2H2F2 B1208946 Vinylidene fluoride CAS No. 75-38-7

Vinylidene fluoride

Cat. No.: B1208946
CAS No.: 75-38-7
M. Wt: 64.03 g/mol
InChI Key: BQCIDUSAKPWEOX-UHFFFAOYSA-N
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Description

Vinylidene fluoride (VDF), with the chemical formula CH₂=CF₂, is a fluorinated olefin that exists as a colorless, nearly odorless gas at room temperature. It has a molecular weight of 64.03 g/mol, a boiling point of −84°C, and forms explosive mixtures with air . VDF is a critical monomer in synthesizing poly(this compound) (PVDF), a semicrystalline polymer renowned for its piezoelectric, ferroelectric, and dielectric properties . PVDF exhibits high crystallinity (up to 60%) and is base-sensitive, limiting its use in strongly alkaline environments . VDF can also be copolymerized with fluorinated monomers like trifluoroethylene (TrFE) and tetrafluoroethylene (TFE) to tailor material properties for applications ranging from elastomers (e.g., Viton rubber) to energy storage devices .

Preparation Methods

Pyrolysis of 1,1,1-Trifluoroethane with Hydrogen Chloride

Reaction Mechanism and Catalysts

The gas-phase pyrolysis of 1,1,1-trifluoroethane (143a) and hydrogen chloride (HCl) remains a cornerstone for VDF production. The reaction proceeds via free-radical pathways, with 143a undergoing sequential dehydrofluorination and chlorination:

CH3CF3+HClCH2=CF2+2HF+Cl2(Overall stoichiometry)[1].\text{CH}3\text{CF}3 + \text{HCl} \rightarrow \text{CH}2=\text{CF}2 + 2\text{HF} + \text{Cl}_2 \quad \text{(Overall stoichiometry)}.

Aluminum fluoride (AlF3_3) serves as the primary catalyst, often augmented with oxygen (1–10 vol%) or carbon dioxide (20–75 mol%) to enhance selectivity . Co-feeding oxygen suppresses coke formation, while CO2_2 moderates reaction exothermicity, enabling stable operation at 300–700°C .

Process Conditions and Optimization

Continuous-flow reactors dominate industrial implementations due to superior heat management and yield consistency. Key parameters include:

ParameterOptimal RangeImpact on VDF Yield
Temperature550–650°CHigher temps favor kinetics
Residence time2–5 sPrevents over-pyrolysis
143a:HCl molar ratio1:1.2–1:1.5Limits HCl excess
Pressure0.1–0.5 MPaMinimizes side reactions

Under these conditions, per-pass VDF yields reach 65–75%, with 1-chloro-1-fluoroethylene (VClF) and 1,1-dichloroethylene (VDC) as primary by-products .

By-product Management and Recycling

Effluent gases are scrubbed with 20% KOH to neutralize HF and HCl, followed by anhydrous CaSO4_4 drying . Distillation recovers 85–90% of unreacted 143a and HCl for reuse, while VClF/VDC are redirected to hydrofluorination reactors to regenerate 143a .

Catalytic Dehydrochlorination of 1-Chloro-1,1-Difluoroethane (HCFC-142b)

BaF(p-BDC)0.5_{0.5} Catalyst System

The metal-organic framework BaF(p-BDC)0.5_{0.5} (BDC = 1,4-benzenedicarboxylate) calcined at 600–700°C decomposes into BaF2_2 and BaCO3_3, which react with HCl to form active BaClF species :

BaF2+HClBaClF+HF(Chlorination step)[3].\text{BaF}_2 + \text{HCl} \rightarrow \text{BaClF} + \text{HF} \quad \text{(Chlorination step)}.

This catalyst achieves 92% HCFC-142b conversion at 350°C, far below conventional pyrolysis temperatures .

Performance Metrics

Comparative data for BaClF vs. traditional catalysts:

CatalystTemp (°C)Conversion (%)VDF Selectivity (%)Stability (h)
BaClF3509295>200
SrF2_2600887850
AlF3_36509582120

BaClF’s stability stems from its resistance to over-chlorination, maintaining activity even after 200 hours .

Thermal Decomposition of Chlorodifluoromethane (HCFC-22)

Reaction Pathways

HCFC-22 pyrolysis follows:

CHClF2CH2=CF2+HClΔH=+142 kJ/mol[4].\text{CHClF}2 \rightarrow \text{CH}2=\text{CF}_2 + \text{HCl} \quad \Delta H^\circ = +142\ \text{kJ/mol}.

This endothermic process requires 700–750°C in tubular reactors, yielding 50–60% VDF due to competing pathways forming tetrafluoroethylene .

Comparative Analysis of Industrial Methods

MethodFeedstockTemp (°C)CatalystYield (%)Energy (GJ/ton)
143a/HCl pyrolysis143a + HCl600AlF3_3/O2_27012.5
HCFC-142b dehydrochlor.HCFC-142b350BaClF878.2
HCFC-22 pyrolysisHCFC-22700None5518.0

The BaClF-catalyzed route reduces energy demand by 34% versus 143a pyrolysis, positioning it as the most sustainable option .

Chemical Reactions Analysis

Vinylidene fluoride undergoes various chemical reactions, including:

The major products formed from these reactions include polythis compound and its copolymers, as well as various halogenated derivatives .

Scientific Research Applications

Industrial Applications

Chemical Processing:

  • Wire and Cable Coating: PVDF is extensively used for insulation in electrical cables due to its excellent chemical resistance and low flame spread properties. It is particularly beneficial in high-temperature environments such as aerospace and automotive industries .
  • Piping Systems: The material is utilized as a lining for pipes and valves in chemical processing equipment, ensuring durability against corrosive substances .

Table 1: Key Industrial Applications of Vinylidene Fluoride

ApplicationDescription
Wire InsulationUsed in aircraft and electronics for safety
Chemical ProcessingLining for pipes and valves in corrosive environments
Automotive ComponentsDurable coatings for parts exposed to harsh conditions

Energy Sector

Battery Technology:

  • This compound is a critical component in the production of cathodes and anodes for lithium-ion batteries. Its role as a binder enhances the mechanical properties of electrodes, contributing to improved battery performance .

Table 2: Applications in Energy Storage

ApplicationDescription
Lithium-Ion BatteriesActs as a binder enhancing electrode performance
SupercapacitorsUsed in energy storage devices due to stability

Biomedical Applications

Medical Devices:

  • PVDF's biocompatibility makes it suitable for use in medical devices such as sensors and actuators. Its piezoelectric properties enable the development of devices that convert mechanical stress into electrical signals, which is essential for various biomedical applications .

Case Study: Piezoelectric Sensors

  • A study demonstrated the use of PVDF-based piezoelectric sensors in monitoring physiological signals. The sensors exhibited high sensitivity and reliability, making them ideal for wearable health monitoring devices .

Environmental Applications

Filtration Membranes:

  • PVDF membranes are widely used in water filtration systems due to their excellent chemical resistance and mechanical strength. They are effective in removing contaminants from water, making them suitable for environmental remediation efforts .

Table 3: Environmental Applications of this compound

ApplicationDescription
Water FiltrationEffective membranes for contaminant removal
Environmental RemediationUsed in systems designed to clean polluted water

Smart Materials

Electroactive Polymers:

  • The β phase of PVDF exhibits remarkable electroactive properties, making it suitable for applications in sensors, actuators, and energy harvesting devices. Research has shown that these materials can be tailored for specific functionalities depending on their microstructure .

Table 4: Smart Material Applications

ApplicationDescription
SensorsUsed in various sensing applications due to sensitivity
ActuatorsConverts electrical energy into mechanical motion

Mechanism of Action

The mechanism of action of vinylidene fluoride primarily involves its polymerization to form polythis compound. This polymer exhibits piezoelectric properties, meaning it can generate an electric charge in response to mechanical stress. This property is due to the alignment of dipoles within the polymer structure, particularly in the β-phase, which is highly polar . The molecular targets and pathways involved in its action include the interaction of the polymer with external electric fields and mechanical forces, leading to changes in its electrical and mechanical properties .

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Compound Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features
Vinylidene Fluoride (VDF) CH₂=CF₂ 64.03 −84 Two fluorine atoms on one carbon
Vinyl Fluoride (VF) CH₂=CHF 46.04 −72 One fluorine atom
Vinyl Chloride (VC) CH₂=CHCl 62.50 −13.4 Chlorine substituent
Vinylidene Chloride (VDC) CH₂=CCl₂ 96.94 31.7 Two chlorine atoms on one carbon
Trifluoroethylene (TrFE) CF₂=CHF 116.03 −28 Three fluorine atoms
Tetrafluoroethylene (TFE) CF₂=CF₂ 100.02 −76.3 Four fluorine atoms

VDF’s symmetrical fluorine substitution enables strong dipole interactions, enhancing its polarity compared to asymmetrical analogs like VF and VDC .

Polymerization and Copolymerization Behavior

  • VDF Homopolymerization : Radical polymerization of VDF yields PVDF, which crystallizes in multiple phases (α, β, γ, δ), with the β-phase being piezoelectric . The reaction is highly exothermic and occurs above VDF’s critical temperature and pressure .
  • Copolymers :
    • P(VDF-TrFE) : Incorporation of TrFE (typically 20–50 mol%) disrupts PVDF’s α-phase, stabilizing the ferroelectric β-phase. This copolymer exhibits superior remanent polarization (up to 100 mC/m²) compared to PVDF .
    • VDF-TFE Elastomers : Copolymers with TFE show enhanced thermal stability (>200°C) but reduced piezoelectric response due to increased symmetry .

Biological Activity

Vinylidene fluoride (VDF) is a colorless gas that serves as a monomer for the production of poly(this compound) (PVDF), a polymer known for its unique properties, including piezoelectricity, ferroelectricity, and chemical resistance. This article explores the biological activity of VDF and its derivatives, focusing on antimicrobial properties, biocompatibility, and potential applications in biomedical fields.

VDF can polymerize to form PVDF through free radical polymerization. The resulting polymer exhibits various crystalline phases (α, β, γ, and δ), each with distinct electrical and mechanical properties. The β-phase is particularly noteworthy for its high piezoelectric activity, which has implications in tissue engineering and regenerative medicine.

Antimicrobial Activity

Poly(this compound) Antimicrobial Properties

Recent studies have demonstrated that PVDF can be modified to enhance its antimicrobial properties. For instance, PVDF membranes have been grafted with iodine complexes to create highly efficient antimicrobial surfaces. These modified membranes showed significant effectiveness against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, achieving over 99% bacterial reduction in laboratory settings .

Table 1: Antimicrobial Efficacy of Modified PVDF Membranes

Membrane TypeBacterial StrainReduction (%)
Pristine PVDFE. coli10
PVP-grafted PVDFE. coli70
Iodine-immobilized PVDFE. coli>99
Iodine-immobilized PVDFS. aureus>99

The enhancement of antimicrobial activity is attributed to the introduction of iodine, which acts as a potent biocide when immobilized on the membrane surface .

Biocompatibility and Tissue Engineering Applications

Research indicates that PVDF scaffolds exhibit good biocompatibility, making them suitable for tissue engineering applications. In vitro studies have shown that human adipose-derived stromal cells (hADSCs) cultured on PVDF scaffolds demonstrate high viability and proliferation rates. The piezoelectric properties of PVDF also promote osteogenic differentiation, enhancing bone tissue regeneration .

Case Study: PVDF Scaffolds in Bone Tissue Engineering

A study evaluated the effectiveness of electrospun PVDF scaffolds in promoting bone regeneration in vitro. The scaffolds were tested with hADSCs in an osteogenic medium over 21 days. Results indicated:

  • Increased cell viability over time
  • Enhanced mineralization of the extracellular matrix
  • Positive correlation between scaffold piezoelectricity and cell differentiation

These findings suggest that PVDF scaffolds could serve as effective platforms for bone tissue engineering applications due to their mechanical properties and ability to support cell growth .

Future Research Directions

Despite promising results, further research is needed to fully understand the interactions between PVDF materials and biological systems. Key areas for future investigation include:

  • Long-term biocompatibility assessments in vivo
  • Mechanistic studies on how piezoelectric properties influence cellular behavior
  • Development of multifunctional PVDF materials that combine antimicrobial activity with enhanced mechanical properties for specific biomedical applications.

Q & A

Q. Basic: What experimental methods are recommended for synthesizing poly(vinylidene fluoride) (PVDF) nanocomposites with enhanced dielectric properties?

Answer:
The solution casting method is widely used to synthesize PVDF nanocomposites. Key steps include:

  • Nanofiller dispersion : Graphene oxide (GO) or graphene (G) is dispersed in solvents like dimethylformamide (DMF) via sonication to ensure homogeneity .
  • Polymer dissolution : PVDF is dissolved in the same solvent under controlled heating (60–70°C).
  • Solution mixing : The nanofiller suspension is blended with the PVDF solution, followed by casting and solvent evaporation.
  • Characterization : Use X-ray diffraction (XRD) to confirm β-phase crystallization (peak at ~20.6°) and Fourier transform infrared (FTIR) spectroscopy (absorption bands at 840 cm⁻¹ for β-phase) .

Table 1: Key Characterization Techniques for PVDF Nanocomposites

TechniquePurposeCritical ParametersReference
XRDCrystalline phase identification2θ = 18.3° (α-phase), 20.6° (β-phase)
FTIRMolecular conformation analysisBands at 763 cm⁻¹ (α-phase), 840 cm⁻¹ (β-phase)
TGAThermal stability assessmentDecomposition onset temperature (~450°C)

Q. Advanced: How can researchers resolve contradictions in reported toxicity data for this compound exposure?

Answer:
Contradictions in toxicity studies often arise from differences in experimental design:

  • Pretreatment variables : Studies showing acute hepatotoxicity in rats used PCB or phenobarbital pretreatments, which induce cytochrome P450 enzymes, altering VDF metabolism .
  • Dosage and exposure routes : Compare inhalation vs. oral administration; Maltoni et al. (1979) reported carcinogenicity via inhalation, while others found no effects at lower doses .
  • Data reliability grading : Use frameworks like ECETOC’s "code of reliability" to prioritize studies with robust methodologies (e.g., controlled exposure durations, validated biomarkers) .

Methodological Recommendations:

  • Conduct dose-response studies with standardized protocols.
  • Include metabolomic profiling to identify biomarkers (e.g., fluoride ion concentrations in urine ).

Q. Basic: What are the critical factors in designing copolymerization experiments with this compound?

Answer:
Successful copolymerization requires:

  • Monomer selection : Hexafluoropropylene (HFP) enhances elasticity, while chlorotrifluoroethylene (CTFE) improves thermal stability .
  • Initiator systems : Use peroxides (e.g., tert-butyl peroxypivalate) for radical polymerization under controlled temperatures (40–80°C) .
  • Solvent choice : Supercritical CO₂ enables solvent-free synthesis of β-phase PVDF .

Key Validation Steps:

  • Gel permeation chromatography (GPC) : Determine molecular weight distribution.
  • Differential scanning calorimetry (DSC) : Analyze melting points (e.g., ~170°C for PVDF homopolymers) .

Q. Advanced: How does the incorporation of poly(methyl methacrylate) (PMMA) influence the crystallization kinetics of PVDF blends?

Answer:
PMMA disrupts PVDF crystallization by:

  • Reducing crystallinity : FTIR and XRD show suppressed β-phase formation at high PMMA ratios (>30 wt%) due to steric hindrance .
  • Altering nucleation : Polar interactions between PVDF’s CF₂ groups and PMMA’s ester groups slow spherulite growth, observed via polarized optical microscopy .

Experimental Design Tips:

  • Variable blending ratios : Test 10–50% PMMA to map phase behavior.
  • In-situ crystallization monitoring : Use time-resolved synchrotron XRD .

Q. Basic: What analytical methods are essential for assessing this compound’s environmental impact?

Answer:

  • Gas chromatography-mass spectrometry (GC-MS) : Detect VDF degradation byproducts (e.g., hydrofluoric acid) in air/water samples .
  • Ecotoxicology assays : Use Daphnia magna or algal bioassays to evaluate acute toxicity (EC₅₀ values) .

Table 2: Key Parameters for Environmental Monitoring

ParameterMethodDetection LimitReference
VDF in airGC-MS with cryogenic trapping0.1 ppb
Fluoride ionsIon-selective electrode0.05 mg/L

Q. Advanced: How can researchers optimize electroactive β-phase content in PVDF for sensor applications?

Answer:
β-phase enhancement strategies include:

  • Mechanical stretching : Uniaxial stretching (4–5x strain) aligns polymer chains, increasing β-phase content to ~80% .
  • Nanofiller addition : TiO₂ nanoparticles induce electrostatic interactions, promoting all-trans conformations (confirmed via FTIR) .
  • High-voltage poling : Apply electric fields (>50 MV/m) to align dipoles .

Validation Metrics:

  • Piezoelectric coefficient (d₃₃) : Measure using a Berlincourt meter (target: ~20–30 pC/N) .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods with >100 ft/min face velocity to prevent inhalation exposure .
  • Personal protective equipment (PPE) : Wear nitrile gloves and gas-tight goggles; avoid PVC lab coats (VDF permeates PVC) .
  • Emergency procedures : Neutralize spills with calcium carbonate to immobilize fluoride ions .

Q. Advanced: What molecular dynamics (MD) simulation approaches are effective for studying VDF copolymer interfaces?

Answer:

  • Force fields : Use OPLS-AA or COMPASS III for accurate fluorine interactions .
  • Simulation parameters :
    • Temperature: 300–500 K to mimic processing conditions.
    • Time steps: 1 fs for bond vibration analysis.
  • Output analysis : Calculate radial distribution functions (RDFs) to quantify H-bonding between VDF and co-monomers .

Properties

IUPAC Name

1,1-difluoroethene
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InChI

InChI=1S/C2H2F2/c1-2(3)4/h1H2
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InChI Key

BQCIDUSAKPWEOX-UHFFFAOYSA-N
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Canonical SMILES

C=C(F)F
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Molecular Formula

C2H2F2, Array
Record name 1,1-DIFLUOROETHYLENE
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Related CAS

24937-79-9
Record name Poly(vinylidene fluoride)
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DSSTOX Substance ID

DTXSID3021439
Record name Vinylidene fluoride
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Molecular Weight

64.03 g/mol
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Physical Description

1,1-Difluoroethylene (or vinylidene fluoride) is a colorless gas which is flammable in the ranges of 5.5 to 21%. It is toxic by inhalation and contact. It is slightly soluble in water and soluble in alcohol and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless gas with a faint, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a faint, ethereal odor., Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.]
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Record name Ethene, 1,1-difluoro-
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Boiling Point

-123 °F at 760 mmHg (NTP, 1992), -85.7 °C, -83 °C, -123 °F, -122 °F
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Flash Point

Flammable gas, NA (Gas)
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Solubility

0.018 g/100 g at 77 °F and 760 mmHg (NTP, 1992), Slightly sol in water; sol in alcohol and ether, Water solubility = 6.3 cu cm/100 g at 25 °C and 10 kPa, Water solubility = 0.018 g/100 g at 25 °C and 760 mm Hg, Water solubility = 165 ppm at 25 °C, In water, 164.9 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.617 at 75 °F (liquid) (NTP, 1992) - Less dense than water; will float, 0.617 g/cc at 24 °C (liquid), Critical density = 417 kg/cu m; Heat of formation = -345.2 kJ/mol at 25 °C; Heat of polymerization = -474.21 kJ/mol at 25 °C; explosive limits = 5.8-20.3 vol % in air, Relative density (water = 1): 0.6, 0.617 at 75 °F, 2.21(relative gas density)
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Vapor Density

2.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.2 (AIR= 1), Relative vapor density (air = 1): 2.2, 2.21
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Vapor Pressure

21584 mmHg at 50 °F ; 26980 mmHg at 68 °F (NTP, 1992), Liquid molar volume = 0.055194 cu m/kmol; Vapor pressure = 3X10+4 mm Hg at 25 C (calculated from experimentally derived coefficients), 3.0X10+4 mm Hg at 25 °C, 35.2 atm
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Impurities

Oxygen, 0.05 mol% max; other impurities, 0.2 mol% max and moisture, 0.01 mol% max...other impurities present are vinyl fluoride, difluoromethane, 1,1-difluoroethane, 1,1-difluoro-1-chloroethane and 1,1,1-trifluoroethane
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Color/Form

Colorless gas, Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS No.

75-38-7, 24937-79-9
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Melting Point

-227 °F (NTP, 1992), -144 °C at 1 atm /freezing point/, -144 °C, -227 °F
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Synthesis routes and methods I

Procedure details

Into a 2 liter-autoclave, 1000 g of deionized water, 0.8 g of methylcellulose, 2.5 g of ethyl acetate, 4 g of di-iso-propyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride, and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/0.50), were charged and subjected to suspension polymerization at 28° C. for 47 hours.
Name
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 2 liter-autoclave, 1040 g of deionized water, 0.8 g of methyl cellulose, 2 g of diisopropyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/1.01) were charged and subjected to suspension polymerization at 28° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1040 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In prior arts, it is unknown reaction system that mono-, bis- or tris(3,3,3-trifluoropropyl)benzene is producing from 3,3,3-trifluoropropylene and benzene by Friedel-Crafts type reaction. As a process for producing 3,3,3-trifluoropropylbenzene, a certain process has been proposed in U.S. Pat. No. 3,080,428, in which process 3,3,3-trifluoropropyl ether is brought into reaction with benzene in the presence of hydrogen fluoride. However, since in the proposed process, water is formed from the reactants, the catalytic activity is reduced during the reaction and the recovery of once used catalyst is difficult. In addition, since the starting material, 3,3,3-trifluoropropyl ether, is obtained by the reaction of expensive vinylidene fluoride, formaldehyde or its polymer and hydrogen fluoride in a yield as low as 50 to 60%, the thus obtained 3,3,3-trifluoropropyl ether is highly expensive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Vinylidene fluoride

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